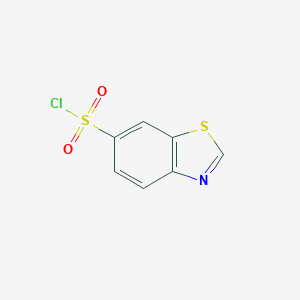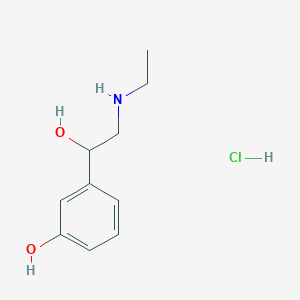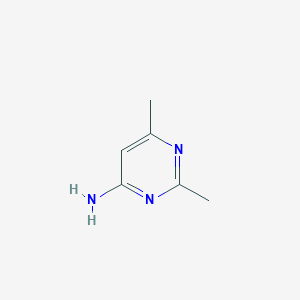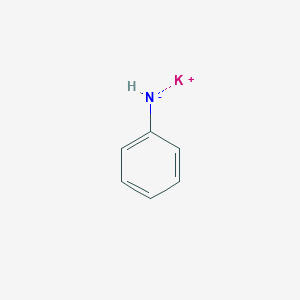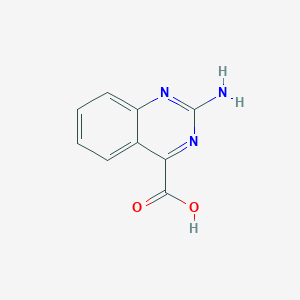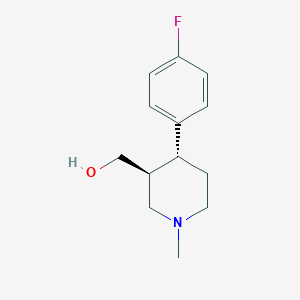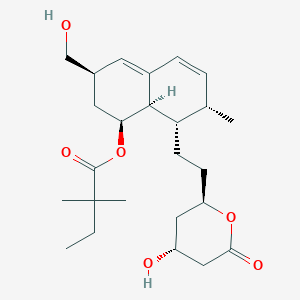
N-Methylolmaleimid
Übersicht
Beschreibung
N-methylolmaleimide (NMM) is an organic compound that is widely used in scientific research applications. It is a difunctional reagent that is used to form covalent bonds with amines, thiols, and other nucleophiles. NMM is a versatile reagent that has a wide range of applications in biochemistry and molecular biology, including protein modification, DNA labeling, and the synthesis of peptides and oligonucleotides.
Wissenschaftliche Forschungsanwendungen
Polymersynthese und -modifizierung
N-Methylolmaleimid: wird bei der Synthese von Maleimid-substituierten Polystyrol-Silika-Hybriden eingesetzt. Diese Hybride werden unter Verwendung eines Sol-Gel-Prozesses hergestellt, der eine Michael-Additionsreaktion beinhaltet, ein Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen unter milden Bedingungen . Die resultierenden Materialien weisen eine hohe Lösungsmittelbeständigkeit und verbesserte thermische Eigenschaften auf, was sie für Anwendungen geeignet macht, die dauerhafte Polymermaterialien erfordern.
Entwicklung von Albumin-Makroinitiatoren
In der biomedizinischen Forschung wurde This compound zur Modifizierung von Proteinen wie Rinderserumalbumin (BSA) verwendet. Durch die Anbindung von this compound an BSA über eine Cystein-Maleimid-Bindung können Forscher Makroinitiatoren für die Atomtransferradikalpolymerisation (ATRP) herstellen, eine Technik, die verwendet wird, um Blockcopolymere mit präziser Kontrolle über Zusammensetzung und Architektur herzustellen .
Thermosensitive Netzwerke
Die Verbindung ist ein integraler Bestandteil der Bildung thermoreversibler Polyurethan-Netzwerke durch Diels-Alder-Reaktionen. Diese Netzwerke können ihre Eigenschaften als Reaktion auf die Temperatur ändern, was für Anwendungen wertvoll ist, die Materialien erfordern, die sich an Temperaturschwankungen anpassen .
Selbstheilende Polymere
N-Hydroxymethylmaleimid: spielt eine Rolle bei der Entwicklung selbstheilender Duromere. Diese Materialien können sich nach einer Beschädigung selbst reparieren, was für die Verlängerung der Lebensdauer von Produkten und die Reduzierung von Abfall sehr vorteilhaft ist. Die Verbindung beteiligt sich an Furan/Maleimid-Diels-Alder-Reaktionen, die reversibel sind und es dem Material ermöglichen, seine Integrität beim Erhitzen wiederzuerlangen .
Wirkmechanismus
Target of Action
N-Methylolmaleimide, also known as N-Hydroxymethylmaleimide, is an organic compound with the formula C5H5NO2 It’s structurally similar compound, n-ethylmaleimide, has been found to target galectin-10 , a protein involved in cell-cell adhesion and cell activation processes . It’s plausible that N-Methylolmaleimide may have similar targets due to its structural similarity.
Mode of Action
It’s known that n-substituted maleimides, a class of compounds to which n-methylolmaleimide belongs, can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . This suggests that N-Methylolmaleimide might interact with its targets to influence the synthesis of these components, thereby affecting the structural integrity and function of cells.
Result of Action
Given its potential influence on the biosynthesis of chitin and β(1,3)glucan , it’s plausible that the compound could affect the structural integrity and function of cells, particularly those of fungi.
Biochemische Analyse
Biochemical Properties
N-Methylolmaleimide is a compound that can participate in various biochemical reactions
Molecular Mechanism
It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Methylolmaleimide in laboratory settings
Dosage Effects in Animal Models
The effects of N-Methylolmaleimide at different dosages in animal models have not been extensively studied
Eigenschaften
IUPAC Name |
1-(hydroxymethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-3-6-4(8)1-2-5(6)9/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDNFUVYQFFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280989 | |
| Record name | N-Methylolmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5063-96-7 | |
| Record name | N-Maleimidemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylolmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methylolmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5063-96-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Maleimidemethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7784FZY62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

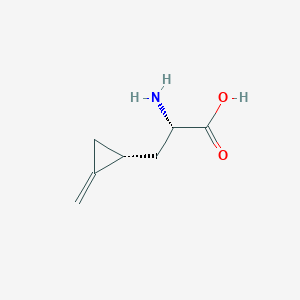

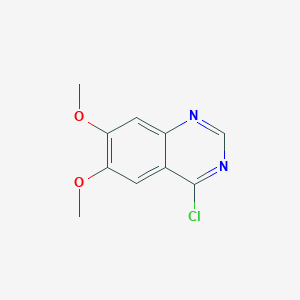
![3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide](/img/structure/B18315.png)
